![molecular formula C12H10ClF2N3O2 B7440524 4-chloro-2,3-difluoro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440524.png)
4-chloro-2,3-difluoro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide
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Overview
Description
4-chloro-2,3-difluoro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is of interest due to its unique chemical structure and potential applications in a variety of fields.
Mechanism of Action
The exact mechanism of action of 4-chloro-2,3-difluoro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain proteins involved in cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-2,3-difluoro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide can have a variety of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-2,3-difluoro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide in lab experiments is its potential for use as a tool for studying protein-protein interactions. Additionally, this compound has been shown to have anti-tumor activity in vitro, making it a potential candidate for further study in the field of cancer research. However, one limitation of using this compound in lab experiments is the limited understanding of its mechanism of action, which may make it difficult to interpret results.
Future Directions
There are several potential future directions for research involving 4-chloro-2,3-difluoro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide. One area of interest is further study of its anti-tumor activity in vivo, which could provide valuable information for the development of new cancer treatments. Additionally, further study of the compound's mechanism of action could lead to the development of new tools for studying protein-protein interactions. Finally, research could be conducted to identify potential side effects or limitations of using this compound in lab experiments.
Synthesis Methods
The synthesis of 4-chloro-2,3-difluoro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide can be achieved through a multi-step process involving several chemical reactions. The first step involves the reaction of 4-chlorobenzoyl chloride with 2,3-difluoroaniline to form 4-chloro-2,3-difluorobenzamide. This intermediate is then reacted with 2-(1,2,4-oxadiazol-3-yl)propan-2-amine to form the final product.
Scientific Research Applications
4-chloro-2,3-difluoro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of cancer research, where this compound has been shown to have anti-tumor activity in vitro. Additionally, this compound has been studied for its potential use as a tool for studying protein-protein interactions.
properties
IUPAC Name |
4-chloro-2,3-difluoro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF2N3O2/c1-12(2,11-16-5-20-18-11)17-10(19)6-3-4-7(13)9(15)8(6)14/h3-5H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCJRGLTNLVPRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NOC=N1)NC(=O)C2=C(C(=C(C=C2)Cl)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2,3-difluoro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide |
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